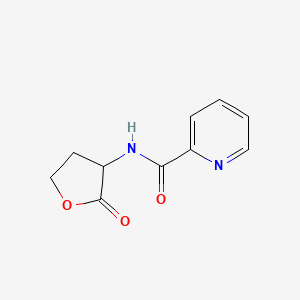
N-(2-Oxotetrahydro-3-furyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxotetrahydro-3-furyl)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a naturally occurring compound found in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxotetrahydro-3-furyl)picolinamide typically involves the reaction of picolinic acid with a suitable amine under specific conditions. One common method involves the use of nitrilase enzymes, which catalyze the conversion of nitriles to amides. For example, the nitrilase from Acidovorax facilis 72W has been shown to efficiently produce picolinamide from 2-cyanopyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using optimized strains of nitrilase-producing bacteria. These processes are designed to maximize yield and minimize by-products, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxotetrahydro-3-furyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted picolinamides.
Scientific Research Applications
N-(2-Oxotetrahydro-3-furyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Oxotetrahydro-3-furyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of the lipid-transfer protein Sec14p, which is involved in lipid metabolism . This inhibition can lead to antifungal effects, making the compound a potential candidate for antifungal drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Oxotetrahydro-3-furyl)picolinamide include:
Nicotinamide: An isomer of picolinamide with similar biological activities.
Isonicotinamide: Another isomer with distinct properties and applications.
Picolinic acid: The parent compound from which picolinamides are derived.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
77694-37-2 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(2-oxooxolan-3-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c13-9(7-3-1-2-5-11-7)12-8-4-6-15-10(8)14/h1-3,5,8H,4,6H2,(H,12,13) |
InChI Key |
RRPCHNPPWVCVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















